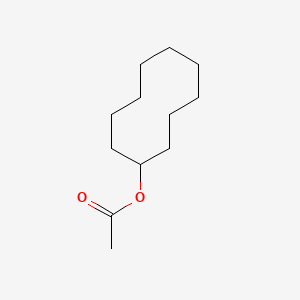

Cyclodecyl acetate

Description

Historical Context of Research on Cyclodecyl Acetate (B1210297) and Related Macrocyclic Esters

The study of macrocyclic compounds, including esters like cyclodecyl acetate, has a rich history rooted in the broader development of organic chemistry. Early research in the mid-20th century focused significantly on the synthesis and conformational analysis of these large-ring systems. The unique challenges posed by the formation of medium (8-11 membered) and large rings led to the development of key synthetic strategies, such as high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

A notable area of early investigation for cyclodecyl derivatives was their complex conformational landscape. For instance, research into the interconversion of carbon sites in the boat-chair-boat conformation of cyclodecane (B1584694) provided fundamental insights into the stereodynamics of macrocycles. Studies on related compounds like chlorocyclodecane (B12895266) and this compound were instrumental in understanding how substituents influence the conformational preferences of the cyclodecane ring. thegoodscentscompany.com The development of synthetic methodologies, such as macrolactonization, provided chemists with the tools to construct these challenging cyclic structures, paving the way for more in-depth investigations into their chemical and physical properties. nih.gov This foundational work established the principles that continue to guide the synthesis and study of macrocyclic molecules today.

Contemporary Significance in Organic Chemistry Research

In modern organic chemistry, macrocycles are recognized as a unique class of molecules that bridge the gap between traditional small molecules and large biomolecules. nih.gov This has led to their extensive investigation in fields such as medicinal chemistry and materials science. nih.govmdpi.com While this compound itself is not a therapeutic agent, it serves as a valuable model compound for studying the properties and reactivity of the macrocyclic ester scaffold, which is present in numerous biologically active natural products and synthetic drugs. nih.gov

The significance of macrocyclic esters is underscored by their prevalence in approved pharmaceuticals, including antibiotics and immunosuppressants. nih.govnih.gov Research into the synthesis of related compounds, such as cyclododecyl acetate, highlights the ongoing interest in this class of molecules. guidechem.comthegoodscentscompany.com Furthermore, the development of efficient synthetic routes to cyclic acetates, for example, the esterification of cyclohexene (B86901) to produce cyclohexyl acetate, is an active area of research driven by the industrial importance of these compounds as intermediates and solvents. nih.gov The principles learned from these syntheses are often applicable to more complex macrocyclic targets. Macrocyclic chemistry has also become a cornerstone of supramolecular chemistry, where the ability of these molecules to act as hosts for smaller guest ions or molecules is exploited in areas like ion sensing and transport. researchgate.netresearchgate.net

Overview of Current Research Trajectories and Future Outlooks

Current research in the field of macrocyclic chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel and efficient synthetic methodologies. nih.gov Modern strategies such as ring-closing metathesis, transition metal-catalyzed cross-coupling reactions, and click chemistry have revolutionized the synthesis of complex macrocycles, allowing for greater structural diversity and functionalization. nih.govnih.gov These advanced techniques are enabling chemists to construct sophisticated macrocyclic architectures that were previously inaccessible.

The future of macrocyclic research is poised to focus on the creation of highly functional molecules with tailored properties. In medicinal chemistry, the unique conformational flexibility and potential for high binding affinity make macrocycles prime candidates for targeting challenging biological targets, such as protein-protein interactions. nih.gov It is anticipated that an increasing number of macrocyclic drugs will enter clinical trials and receive approval. nih.govnih.gov In materials science, researchers are exploring the use of macrocycles as building blocks for self-assembling systems, molecular machines, and advanced porous materials. mdpi.comresearchgate.net The design of new macrocyclic receptors for selective ion detection and environmental remediation also represents a promising avenue of future research. mdpi.comresearchgate.net The foundational knowledge gained from studying simpler structures like this compound will continue to be invaluable in informing the design and synthesis of these next-generation functional macrocycles.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.306 g/mol |

| CAS Number | 7386-24-5 thegoodscentscompany.com |

| Boiling Point (est.) | 250.59 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point (est.) | 222.00 °F (105.70 °C) thegoodscentscompany.com |

| Vapor Pressure (est.) | 0.021000 mmHg @ 25.00 °C thegoodscentscompany.com |

| logP (o/w) (est.) | 4.356 thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

7386-24-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

cyclodecyl acetate |

InChI |

InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |

InChI Key |

KNPITBTYJPSSJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways of Cyclodecyl Acetate

Classical and Contemporary Esterification Routes to Cyclodecyl Acetate (B1210297)

The formation of cyclodecyl acetate is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished by the direct reaction of cyclodecanol (B74256) with acetic acid or its derivatives, utilizing various catalytic systems to enhance reaction rates and yields.

Direct Esterification Catalyzed Systems

Research has shown the efficacy of novel sulfur(IV)-based organocatalysts for the direct esterification of alcohols. In these systems, secondary alcohols such as cyclododecanol (B158456) have been shown to react efficiently with carboxylic acids, affording the corresponding ester products in yields ranging from 60% to 85%. rsc.org Another example involves the use of diphenylammonium triflate, a weakly acidic catalyst, for the condensation of 4-phenylbutyric acid with cyclododecanol. researchgate.net However, this particular system was noted to produce a significant amount of cyclododecene (B75492) (>25%) as an undesired byproduct, highlighting a common challenge in the esterification of cyclic alcohols where elimination can compete with substitution. researchgate.net

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov These catalysts are solids that promote the reaction at their surface.

For the synthesis of cyclododecyl acetate, potassium fluoride (B91410) (KF) has been demonstrated as an effective heterogeneous catalyst. The reaction between cyclododecanol and acetic acid in the presence of KF at 80°C for 7 hours resulted in a high yield of 98.0%. lookchem.com While specific data for other solid acids with cyclodecanol is limited, catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites are widely used and effective for other esterification reactions, suggesting their potential applicability. mdpi.comresearchgate.net For instance, sulfonated hypercrosslinked polymers have been shown to be effective catalysts for the hydrolysis of cyclohexyl acetate, the reverse reaction, outperforming conventional resins. researchgate.net

A data table summarizing the heterogeneous catalytic synthesis of cyclododecyl acetate is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Cyclododecanol | Acetic Acid | Potassium Fluoride (KF) | 80°C, 7 hours | 98.0% | lookchem.com |

Transesterification Processes Involving this compound Precursors

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be used to synthesize this compound by reacting cyclodecanol with a suitable acetate ester, such as ethyl acetate or vinyl acetate. mdpi.com This process can be catalyzed by acids, bases, or enzymes (e.g., lipases). tandfonline.com

A highly efficient transesterification route for producing cyclododecyl acetate involves the reaction of cyclododecanol with ethyl acetate. lookchem.com Using lanthanum(III) isopropoxide as a catalyst in hexane (B92381) under reflux conditions, a near-quantitative yield of 99.0% was achieved. lookchem.com This method benefits from using a common and low-boiling point ester as the acetyl source.

The key reaction parameters for this transesterification process are detailed in the table below.

| Alcohol | Acyl Donor | Catalyst | Solvent/Conditions | Yield | Source |

|---|---|---|---|---|---|

| Cyclododecanol | Ethyl Acetate | Lanthanum(III) isopropoxide | Hexane, Reflux, Chemoselective | 99.0% | lookchem.com |

Acyl Halide and Anhydride (B1165640) Approaches for this compound Derivatization

To circumvent the equilibrium limitations of direct esterification, highly reactive acylating agents such as acetyl chloride (an acyl halide) or acetic anhydride are often employed. mdpi.comsavemyexams.com These reagents react readily and often irreversibly with alcohols to form esters. The reactions are typically fast and high-yielding. commonorganicchemistry.comatamanchemicals.com

The synthesis of this compound from cyclodecanol using acetic anhydride has been reported with excellent results. lookchem.com The reaction, when performed in the presence of 4-N,N-dimethylaminopyridinium saccharinate as a catalyst at room temperature (25°C) without a solvent, proceeds to completion in 8 hours, yielding 99.0% of the desired ester. lookchem.com The use of acetic anhydride is also mentioned in patent literature as a viable esterification reagent for cyclododecanol derivatives. google.com

A summary of this high-yield acetylation is provided in the following table.

| Alcohol | Acylating Agent | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Cyclododecanol | Acetic Anhydride | 4-N,N-dimethylaminopyridinium saccharinate | 25°C, 8 hours, Neat, Inert atmosphere | 99.0% | lookchem.com |

Stereoselective and Enantioselective Synthesis of this compound

Stereoselective synthesis refers to a reaction that preferentially yields one stereoisomer over others. msu.edu For a molecule like this compound, chirality can arise from the arrangement of substituents on the ten-membered ring of the cyclodecanol precursor. The synthesis of a specific enantiomer or diastereomer of this compound would therefore typically rely on starting with an enantiomerically pure or enriched form of cyclodecanol.

While the literature provides many examples of stereoselective synthesis for various other compounds, specific, documented methods for the enantioselective or diastereoselective synthesis of this compound are not widely reported. researchgate.netorganic-chemistry.org The development of such methods would likely involve two main strategies:

Resolution or Asymmetric Synthesis of Cyclodecanol: The primary approach would be to first obtain a single stereoisomer of cyclodecanol. This could be done by classical resolution of a racemic mixture or by an asymmetric synthesis that creates the chiral alcohol from an achiral precursor. This enantiomerically pure alcohol could then be esterified using one of the high-yielding methods described previously (e.g., with acetic anhydride), which typically proceeds without affecting the stereocenter of the alcohol.

Kinetic Resolution via Enantioselective Esterification: An alternative strategy is kinetic resolution. In this process, a racemic mixture of cyclodecanol is reacted with an acetylating agent in the presence of a chiral catalyst, often an enzyme like a lipase (B570770). The chiral catalyst would react faster with one enantiomer of the alcohol than the other, leading to a mixture of enantiomerically enriched this compound and unreacted, enantiomerically enriched cyclodecanol. Lipase-catalyzed transesterification is a well-established method for achieving kinetic resolution of alcohols, though specific application to cyclodecanol for acetate synthesis requires further investigation. tandfonline.com

The pursuit of stereoselective routes to this compound remains an area of interest for chemists seeking to create chiral building blocks for more complex molecules.

Kinetic and Mechanistic Investigations of this compound Formation

The synthesis of cycloalkyl acetates, such as this compound, typically proceeds via the esterification of the corresponding cycloalkanol (cyclodecanol) with acetic acid or through the addition of acetic acid to a cycloalkene (cyclodecene). The kinetic and mechanistic aspects of these reactions are crucial for process optimization and catalyst design.

The rate of esterification reactions is influenced by several factors including temperature, catalyst loading, and the molar ratio of reactants. For the synthesis of cyclohexyl acetate via the esterification of cyclohexene (B86901) with acetic acid, studies have shown that an increase in reaction temperature from 45°C to 85°C leads to a significant rise in conversion. acs.org Beyond this temperature, the change in conversion becomes less pronounced. acs.org Similarly, increasing the catalyst loading generally enhances the conversion rate. acs.org

To describe the kinetics of such esterification reactions, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is often employed. acs.orgresearchgate.nettandfonline.com This model is particularly suitable for liquid-phase reactions catalyzed by solid catalysts, as it accounts for the adsorption of reactants onto the catalyst surface. researchgate.net The LHHW model for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid using a sulfonic acid-type styrene (B11656) cation exchange resin catalyst has been established. acs.orgresearchgate.net The model considers that all reactants and products are adsorbed on the catalyst surface. researchgate.net

The reaction rate (r) can be expressed by a kinetic model that incorporates the concentrations (or activities) of the reactants and products, as well as the forward and backward reaction rate constants. scielo.org.co For the esterification of nopol (B1679846) with acetic acid, a second-order kinetic model for both the forward and reverse reactions has been successfully applied. scielo.org.coudea.edu.co

Table 1: Kinetic Parameters for the Esterification of Cyclohexene with Acetic Acid Note: This data is for cyclohexyl acetate synthesis and serves as an analogue for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 93.06 kJ/mol | researchgate.net |

| Pre-exponential Factor (A) | 5.33 × 10⁹ L²/(mol·g·min) | researchgate.net |

| Standard Reaction Enthalpy (ΔH°) | -40.51 kJ/mol | researchgate.net |

The mechanism of esterification reactions involves the formation of a transition state, which is the highest energy point along the reaction coordinate. nih.gov In the acid-catalyzed esterification of an alcohol, the reaction typically proceeds through a protonated alcohol intermediate, which is then attacked by the carboxylic acid.

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the geometry and energy of these transition states. researchgate.net For esterification reactions, cyclic transition states involving four or six members are often proposed. researchgate.net The analysis of these transition states helps in understanding the reaction mechanism at a molecular level. researchgate.net For instance, in the pyrolysis of tertiary alkyl acetates, a concerted β-elimination reaction proceeds through a six-membered cyclic transition state. psu.educdnsciencepub.com

In some catalytic systems, non-covalent interactions, such as hydrogen bonding, play a crucial role in organizing the transition state geometry. acs.org The stability of the transition state directly influences the reaction rate and selectivity.

The synthesis of this compound can be catalyzed by both homogeneous and heterogeneous catalysts. Acid catalysts are commonly used for esterification reactions. The catalytic cycle typically involves the following key steps:

Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (cyclodecanol) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the hydroxyl group of the former alcohol to one of the hydroxyl groups of the tetrahedral intermediate.

Water Elimination: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and yield the final ester product, this compound.

In reactions involving palladium catalysis, such as acetoxylation, the catalytic cycle can be more complex. For instance, the acetate ion can act as a bidentate ligand for palladium, which can significantly alter the reaction mechanism and increase the reaction rate. diva-portal.org In some cases, the acetate itself acts as a pre-catalyst, which is converted into the active catalytic species during the reaction. acs.orgresearchgate.net For example, in the acetate-catalyzed trimerization of isocyanates, the acetate anion initiates a series of reactions that lead to the formation of a more active deprotonated amide catalyst, which then drives the main catalytic cycle. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Cyclodecyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy stands as a powerful tool for probing the molecular structure of cyclodecyl acetate (B1210297). Low-temperature 13C NMR studies of cyclodecane (B1584694) have revealed the presence of a minor conformation, the twist-boat-chair-chair (TBCC), in addition to the more prevalent boat-chair-boat (BCB) conformation. acs.org At -146.1 °C, the populations are estimated to be 5.2% for TBCC and 94.8% for BCB, with a free-energy difference of 0.73 ± 0.3 kcal/mol. acs.org Similar conformational patterns have been observed for cyclodecyl acetate at -160.0 °C, indicating that the acetate group does not significantly alter the conformational preferences of the cyclodecane ring. acs.org

Multi-Dimensional NMR Techniques (2D, 3D) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are pivotal in establishing the connectivity of atoms within a molecule. cam.ac.uklibretexts.org A COSY spectrum plots a 1D NMR spectrum against itself, revealing correlations between coupled protons as off-diagonal peaks. libretexts.org This allows for the unambiguous assignment of protons that are in close proximity through chemical bonds. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are other crucial 2D NMR experiments that provide information on the connectivity between different types of nuclei, typically ¹H and ¹³C. HSQC reveals one-bond correlations, while HMBC shows correlations over two or more bonds. mdpi.com These techniques are invaluable for assigning the complete NMR spectra of complex molecules. mdpi.com The combination of various 2D NMR experiments can provide a comprehensive picture of the molecular structure and conformation of this compound. mdpi.commdpi.com

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure and dynamics of materials in their solid form, providing insights into both crystalline and amorphous regions. boku.ac.at This method can determine the ratio of these regions within a sample and identify different polymorphic forms. boku.ac.at For cellulose (B213188) derivatives like acetates, ssNMR can elucidate the degree of substitution and other structural features. boku.ac.at The experimental parameters, such as cross-polarization contact time and repetition time, significantly influence the resulting spectra and are crucial for accurate analysis. pharmaexcipients.com

Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

Determining the enantiomeric purity of a chiral compound is essential, and NMR spectroscopy in conjunction with chiral shift reagents offers a powerful method for this assessment. libretexts.org Lanthanide-based chiral shift reagents, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can induce chemical shift differences between the signals of enantiomers, allowing for their quantification. libretexts.orgrsc.org These reagents form diastereomeric complexes with the enantiomers, leading to separate NMR signals. libretexts.org While effective, the use of these reagents can sometimes lead to line broadening, especially in high-field NMR. tcichemicals.comtcichemicals.com The development of water-soluble chiral shift reagents has expanded the applicability of this technique to a wider range of compounds. tcichemicals.comtcichemicals.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high level of accuracy enables the differentiation of compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, while conventional MS might not distinguish between two molecules with a nominal mass of 121, HRMS can provide the precise mass, leading to an unambiguous identification of the chemical formula. bioanalysis-zone.com This technique is a cornerstone in the characterization of organic compounds. sccwrp.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, with fragmentation induced between the stages. msaltd.co.uk In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This process provides detailed structural information and helps to elucidate the fragmentation pathways of a molecule. msaltd.co.uk Techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry offer high sensitivity and selectivity, making them suitable for the quantitative analysis of specific compounds in complex mixtures. rjptonline.orgresearchgate.net The study of fragmentation patterns is crucial for the structural confirmation of compounds like this compound.

Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. slideshare.netrsc.org This separation occurs as ions are guided by a weak electric field through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). nih.govchromatographyonline.com An ion's velocity through the drift tube is determined by its mobility (K), which is inversely proportional to its rotationally averaged collision cross-section (CCS). nih.govacs.org Compact, folded conformations experience fewer collisions with the buffer gas and thus travel faster (shorter drift time, smaller CCS) than extended, open conformations of the same m/z. rsc.org

For a flexible molecule like this compound, IMS-MS is ideally suited to probe its conformational landscape in the gas phase. The ten-membered cyclodecane ring is known to exist in several conformations, with the boat-chair-boat (BCB) form being the most stable and predominant. slideshare.netacs.orgyoutube.com Other higher-energy conformers, such as the twist-boat-chair (TBC) and twist-boat-chair-chair (TBCC), also exist in equilibrium. acs.orgacs.org

An IMS-MS analysis of this compound would be expected to resolve these distinct conformational families into separate signals. The primary signal would correspond to the ion of the most stable BCB conformer. Less intense signals, appearing at different drift times, would indicate the presence of the less populated, higher-energy conformers. This allows for the experimental determination of the relative abundance and stability of different gas-phase structures. rsc.org

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers

This table illustrates the expected results from an IMS-MS experiment, where different conformers would be separated based on their shape, yielding distinct drift times and collision cross-section (CCS) values.

| Conformer | Predicted Relative Abundance | Expected Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |

| Boat-Chair-Boat (BCB) | High | Shorter | Smaller |

| Twist-Boat-Chair (TBC) | Low | Longer | Larger |

| Twist-Boat-Chair-Chair (TBCC) | Low | Intermediate | Intermediate |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. rockymountainlabs.com The resulting spectrum reveals the functional groups present in the molecule. triprinceton.org

For this compound, the most prominent features in its FT-IR spectrum would be characteristic of the ester group and the saturated cycloalkane ring. A very strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester. researchgate.netacs.org Another strong band, or set of bands, corresponding to the C-O stretching vibrations of the ester linkage, would appear in the 1300-1150 cm⁻¹ region. researchgate.netdtu.dk

The cyclodecane ring would be identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and various CH₂ bending (scissoring, ~1465 cm⁻¹) and rocking vibrations in the fingerprint region (<1500 cm⁻¹). triprinceton.orgresearchgate.net The complexity of the fingerprint region would reflect the specific conformation (i.e., the BCB form) of the ten-membered ring.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 2950 - 2850 | C-H Stretch | Cycloalkane Ring | Strong |

| 1750 - 1735 | C=O Stretch | Ester | Very Strong, Sharp |

| ~1465 | CH₂ Bend (Scissoring) | Cycloalkane Ring | Medium |

| 1300 - 1150 | C-O Stretch | Ester | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). acs.org While IR spectroscopy is most sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. ncl.ac.uk This makes it an excellent tool for obtaining a detailed molecular fingerprint. mdpi.com

In the Raman spectrum of this compound, the C=O stretch would be present but generally weaker than in the IR spectrum. creative-biostructure.com Conversely, the C-H stretching and bending modes and, most significantly, the C-C stretching vibrations of the cyclodecane backbone would produce strong signals. mdpi.com The unique pattern of these signals in the fingerprint region is highly sensitive to the molecule's specific conformation, providing a clear signature for the predominant BCB structure. mdpi.com

Table 3: Expected Characteristic Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 2950 - 2850 | C-H Stretch | Cycloalkane Ring | Strong |

| 1750 - 1735 | C=O Stretch | Ester | Weak to Medium |

| 1470 - 1440 | CH₂ Bend | Cycloalkane Ring | Medium |

| 1100 - 800 | C-C Stretch | Cycloalkane Ring | Strong |

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule in its solid state. researchgate.netcreative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed. rigaku.com This model includes precise bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and configuration. currenta.de

For this compound, an SC-XRD study would definitively confirm the conformation of the ten-membered ring. Based on studies of related compounds, this is expected to be the boat-chair-boat (BCB) conformation. acs.orgrigaku.com The analysis would also reveal the precise orientation of the acetate substituent on the ring. Furthermore, SC-XRD determines how the individual molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. researchgate.net

Table 4: Plausible Single-Crystal X-ray Diffraction Data for this compound

This table presents a hypothetical but realistic set of crystallographic parameters that could be obtained from an SC-XRD analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1255 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

| Conformation of Ring | Boat-Chair-Boat (BCB) |

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders rather than a single crystal. The technique is invaluable for identifying bulk crystalline materials and, crucially, for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern, which serves as a unique fingerprint for that crystalline phase.

While no polymorphs of this compound are documented in the searched literature, PXRD would be the primary screening tool to investigate their potential existence. Different crystallization conditions (e.g., solvent, temperature, pressure) could yield different polymorphs. By comparing the PXRD pattern of a new batch to a reference pattern, one can quickly determine if it is the same crystalline phase or a new, previously uncharacterized one.

Table 5: Illustrative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of this compound

This table demonstrates how two different polymorphs (Form A and Form B) would give rise to unique sets of diffraction peaks at different 2θ angles.

| Hypothetical Polymorph Form A (2θ values) | Hypothetical Polymorph Form B (2θ values) |

| 8.5° | 9.1° |

| 12.3° | 11.5° |

| 17.0° | 16.2° |

| 21.1° | 20.8° |

| 23.5° | 24.0° |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds. hebmu.edu.cn These techniques rely on the interaction of polarized light with a chiral sample. mgcub.ac.in

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ull.esjasco-global.com This differential absorption is only observed for chiral molecules that contain a chromophore, a light-absorbing functional group, in the vicinity of a stereogenic center. ull.es The resulting ECD spectrum is a plot of the difference in molar absorptivity (Δε) against wavelength.

A key feature of an ECD spectrum is the Cotton effect, which is the characteristic S-shaped curve centered at the absorption maximum of a chromophore. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereogenic centers near the chromophore. ull.es Enantiomers will exhibit mirror-image ECD spectra, with Cotton effects of equal magnitude but opposite signs. ull.es This makes ECD an excellent tool for determining the absolute configuration of a chiral molecule by comparing its experimental spectrum with that of a known standard or with computationally predicted spectra. nih.govfaccts.de

For this compound, the acetate group's carbonyl moiety can act as a chromophore. The n→π* electronic transition of this carbonyl group would be expected to give rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect would be dependent on the conformation of the ten-membered ring and the spatial arrangement of the acetate group relative to the ring's stereogenic centers.

Illustrative ECD Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |

| (R)-Cyclodecyl acetate | 215 | +1.5 | Positive |

| (S)-Cyclodecyl acetate | 215 | -1.5 | Negative |

Note: The data in this table is illustrative and represents the type of results that would be obtained from an ECD analysis. The exact wavelength and Δε values would need to be determined experimentally or through computational modeling.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in The resulting plot of specific rotation versus wavelength is known as an ORD curve. mgcub.ac.in

Similar to ECD, ORD curves can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the region of a chromophore's absorption band, can be complex and is described as an anomalous dispersion or a Cotton effect curve. kud.ac.in A plain ORD curve, observed at wavelengths far from an absorption maximum, shows a gradual increase or decrease in rotation with decreasing wavelength. mgcub.ac.in

The sign of the Cotton effect in an ORD curve provides information about the stereochemistry of the molecule. The relationship between ECD and ORD is mathematically defined by the Kronig-Kramers transforms, meaning that the two techniques provide complementary information. biologic.net For this compound, ORD measurements would reveal the change in optical rotation across a range of wavelengths, with the potential for an anomalous dispersion curve around the absorption maximum of the acetate chromophore.

Illustrative ORD Data for this compound

| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer | Specific Rotation [α] for (S)-enantiomer |

| 589 (Sodium D-line) | +25.0 | -25.0 |

| 436 | +50.0 | -50.0 |

| 365 | +80.0 | -80.0 |

| 250 | +300.0 | -300.0 |

| 220 | -150.0 | +150.0 |

Note: The data in this table is illustrative. The specific rotation values and the shape of the ORD curve would need to be determined experimentally.

Reactivity Profiles and Transformational Chemistry of Cyclodecyl Acetate

Hydrolysis and Transesterification Pathways

The hydrolysis of cyclodecyl acetate (B1210297) involves the cleavage of the ester bond to yield cyclodecanol (B74256) and acetic acid. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like cyclodecyl acetate is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid, which also serves as the source of water. chemguide.co.uklibretexts.org

The generally accepted mechanism involves the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comnumberanalytics.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of Alcohol : The tetrahedral intermediate collapses, eliminating a molecule of cyclodecanol and regenerating the carbonyl group of the carboxylic acid. youtube.com

Deprotonation : Finally, a water molecule removes a proton from the protonated carboxylic acid to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out using a strong base like sodium hydroxide (B78521). masterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. numberanalytics.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com

Elimination of the Alkoxide : The tetrahedral intermediate then collapses, leading to the elimination of the cyclodecyloxide ion (the leaving group). chemistrysteps.com

Protonation (Workup) : To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.com

The most common mechanism for base-catalyzed ester hydrolysis is the BAC2 mechanism, which stands for base-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.gov

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. mdpi.comresearchgate.net These biocatalysts are often highly selective. researchgate.net The enzymatic hydrolysis of esters generally follows a mechanism involving the formation of an acyl-enzyme intermediate. jmb.or.kr

The general steps for lipase-catalyzed hydrolysis are:

Acylation : The ester substrate binds to the active site of the lipase (B570770). A serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (cyclodecanol) and forming an acyl-enzyme intermediate. jmb.or.kr

Deacylation : A water molecule then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (acetic acid) and regenerate the free enzyme. jmb.or.kr

The rate and extent of enzymatic hydrolysis can be influenced by factors such as the enzyme source, substrate structure, pH, and temperature. mdpi.comnih.gov For instance, some lipases exhibit selectivity for specific ester structures. researchgate.net

Intermolecular and Intramolecular Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by both acids and bases. In the context of this compound, intermolecular transesterification would involve reacting it with another alcohol to produce a new ester and cyclodecanol.

The mechanism for transesterification is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. mdpi.comresearchgate.net Lipases are also effective catalysts for transesterification reactions, often proceeding via the same acyl-enzyme intermediate as in hydrolysis. jmb.or.kroup.com The reaction involves the acylation of the enzyme by the ester (this compound) followed by deacylation with the new alcohol. jmb.or.kr

Intramolecular transesterification can occur in molecules containing both an ester and a hydroxyl group, leading to the formation of a cyclic ester (lactone). While not directly applicable to this compound itself, derivatives of cyclodecanol containing an additional ester functionality could potentially undergo such reactions. The mechanism is analogous to the intermolecular version, with the hydroxyl group within the same molecule acting as the nucleophile. masterorganicchemistry.com

Oxidation and Reduction Chemistry

The chemical transformations of this compound also include oxidation and reduction reactions, which can target either the cycloalkane ring or the acetate group, depending on the reagents and conditions employed.

Selective Oxidation of this compound Derivatives

The oxidation of this compound derivatives can be achieved using various oxidizing agents. For instance, cytochrome P450 enzymes have been shown to catalyze the oxidation of cycloalkyl acetates. researchgate.net In a study involving cyclododecyl acetate, which is structurally similar to this compound, the enzyme CYP101B1 was found to oxidize it to 7-hydroxycyclododecyl acetate with 74% regioselectivity. researchgate.netrsc.org This suggests that enzymatic systems can be employed for the selective hydroxylation of the cycloalkane ring of this compound.

Other methods for the oxidation of related cycloalkanes have been reported. For example, tetrahydronaphthalene derivatives can be oxidized to α-tetralones using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidizing agent. acs.org Ozonolysis has also been reported as a method to oxidize acetals to esters, indicating the reactivity of related functional groups to strong oxidizing agents. cdnsciencepub.com

Table 1: Research Findings on the Oxidation of Cycloalkyl Acetates

| Substrate | Oxidizing Agent/Catalyst | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Cyclododecyl acetate | CYP101B1 | 7-hydroxycyclododecyl acetate | 74% regioselectivity for the 7-position. | researchgate.netrsc.org |

| Cyclooctyl acetate | CYP101B1 and CYP101C1 | 5-hydroxycyclooctyl acetate | GC-MS analysis confirmed the formation of the hydroxylated product. | rsc.org |

| Cyclohexyl acetate | tert-Butylperoxy radical | Various oxygenated products | The ester group activates the C-H bond at the α-position. | researchgate.net |

The reduction of esters typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. In the case of this compound, reduction would yield cyclodecanol and ethanol. While specific studies on the reduction of this compound are not prevalent in the provided search results, the general reactivity of esters towards reducing agents is well-established. For example, the hydrogenation of cyclohexyl acetate over copper-based catalysts has been studied, yielding cyclohexanol. mdpi.com This suggests that similar catalytic hydrogenation methods could be applied to reduce this compound to cyclodecanol.

Reduction Methodologies for Functional Group Transformation

The ester functional group of this compound is a key site for chemical reduction, primarily aimed at converting the carbonyl group into an alcohol or, under specific conditions, an aldehyde. The choice of reducing agent dictates the reaction outcome, selectivity, and required conditions.

The most common and powerful method for the reduction of esters, including this compound, is the use of strong hydride-donating reagents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. The initial tetrahedral intermediate collapses to form an aldehyde (cyclodecanecarbaldehyde), which is immediately reduced further by another equivalent of hydride to yield the primary alcohol, cyclodecanol. The process is typically conducted in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and results in a high-yield conversion.

For a more controlled reduction to the aldehyde stage, sterically hindered and less reactive aluminum hydride reagents are employed. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation. When used in stoichiometric amounts at low temperatures (e.g., -78 °C), DIBAL-H coordinates to the ester oxygen, and a single hydride transfer forms a stable tetrahedral intermediate. This intermediate does not collapse until aqueous workup, at which point it hydrolyzes to release the aldehyde, cyclodecanecarbaldehyde. Careful control of temperature and stoichiometry is critical to prevent over-reduction to cyclodecanol.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters under standard conditions. However, reduction can be induced by using high temperatures, high-pressure conditions, or by activating the ester with Lewis acids or using a large excess of NaBH₄ in a high-boiling protic solvent. Even under these forcing conditions, the reaction is often slower and less efficient than with LiAlH₄.

The table below summarizes key reduction methodologies for this compound.

| Reagent | Typical Reaction Conditions | Primary Product(s) | Mechanistic Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Cyclodecanol | Complete reduction via an intermediate aldehyde. Two equivalents of hydride are consumed per ester molecule. |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C | Cyclodecanecarbaldehyde | Partial reduction. A stable intermediate is formed at low temperature, which hydrolyzes to the aldehyde upon workup. |

| Sodium borohydride (NaBH₄) | High temp. (e.g., reflux in isopropanol) or with additives (e.g., LiCl) | Cyclodecanol | Generally very slow and inefficient for esters. Reactivity is significantly lower than LiAlH₄. |

Derivatization Strategies for Functional Group Modification

The ester linkage in this compound is susceptible to nucleophilic acyl substitution, providing a direct route to other functional groups by cleaving the acyl-oxygen bond. The two primary transformations are hydrolysis and transesterification.

Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible and efficient method for converting this compound back to its constituent alcohol. The reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the cyclodecyloxide anion, which is immediately protonated by the solvent or upon workup to yield cyclodecanol. The other product is the carboxylate salt (e.g., sodium acetate).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound can be hydrolyzed to cyclodecanol and acetic acid. This reaction is an equilibrium process, and the forward reaction is favored by using a large excess of water, as dictated by Le Châtelier's principle.

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) under acidic conditions will produce methyl acetate and cyclodecanol. The reaction equilibrium can be driven towards the products by using the new alcohol as the solvent or by removing one of the products as it is formed.

| Reaction Type | Typical Reagents | Primary Products | Catalyst Type |

|---|---|---|---|

| Saponification (Base-Catalyzed Hydrolysis) | NaOH(aq) or KOH(aq), H₂O/EtOH | Cyclodecanol + Sodium acetate | Base (stoichiometric) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Cyclodecanol + Acetic acid | Acid (catalytic) |

| Transesterification | An alcohol (e.g., Methanol) | A new ester (e.g., Methyl acetate) + Cyclodecanol | Acid or Base (catalytic) |

The cyclodecyl ring is a saturated hydrocarbon moiety and is generally unreactive under mild conditions. Functionalization of the ring requires strategies that can activate C-H bonds, most commonly through radical-based pathways.

A primary strategy for introducing functionality onto the cyclodecyl ring is free-radical halogenation. This can be achieved with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction selectively brominates at allylic or benzylic positions, but in a saturated ring like cyclodecane (B1584694), it proceeds via hydrogen abstraction by a bromine radical to form a secondary alkyl radical. Subsequent reaction with Br₂ (present in low concentration) or NBS itself yields a brominated derivative, bromothis compound. Due to the conformational flexibility and multiple secondary C-H bonds of the cyclodecyl ring, this reaction may produce a mixture of positional isomers.

Once the bromine atom is installed, the resulting bromothis compound serves as a versatile intermediate. It can undergo:

Elimination Reactions: Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) can induce an E2 elimination to form cyclodecenyl acetate, introducing a double bond into the ring system.

Nucleophilic Substitution Reactions: The bromide can be displaced by various nucleophiles (e.g., CN⁻, N₃⁻, RCOO⁻) via SN1 or SN2 pathways to introduce a wide range of other functional groups onto the cyclodecyl ring.

| Strategy | Typical Reagents | Intermediate Product | Potential Subsequent Reactions |

|---|---|---|---|

| Free-Radical Bromination | N-bromosuccinimide (NBS), AIBN or UV light | Bromothis compound | Elimination (to form C=C), Nucleophilic Substitution |

Mechanistic Investigations of Reactivity

Quantitative analysis of substituent effects on the reactivity of this compound and its derivatives can be achieved using linear free-energy relationships. While the Hammett equation is specific to substituents on aromatic rings, the Taft equation is the appropriate tool for analyzing steric and polar effects in aliphatic systems like the cyclodecyl ring.

The Taft equation is expressed as: log(k/k₀) = ρσ + δEₛ

Where:

k/k₀ is the ratio of the rate constant for a substituted reactant to that of an unsubstituted reference reactant (e.g., hydrolysis of 2-methylthis compound vs. This compound).

Computational Modeling of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and guiding the synthesis of complex molecules. acs.org Methods such as Density Functional Theory (DFT) and other quantum chemical calculations provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved in chemical transformations. acs.orgmdpi.com While extensive computational studies have been conducted on related cyclic esters like cyclohexyl acetate, specific and detailed research focusing solely on the computational modeling of this compound's reaction pathways is not extensively documented in the reviewed literature.

However, the principles and methodologies applied to similar systems can be extrapolated to understand the potential reaction pathways of this compound. For instance, theoretical studies on the esterification of cyclohexene (B86901) to cyclohexyl acetate have utilized models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model to describe the reaction kinetics. acs.orgresearchgate.net Such models, which are based on the interactions between reactants and a catalyst surface, could theoretically be adapted to model the synthesis of this compound.

Furthermore, DFT calculations are commonly employed to investigate the electronic effects and conformational preferences that dictate reaction outcomes. benchchem.com In the context of this compound, computational models could predict the most stable conformations of the ten-membered ring and how these conformations influence the accessibility of the ester group to reagents. Advanced computational techniques can also model reaction dynamics, including the role of solvents and catalysts in the transformation of the acetate group. mdpi.comresearchgate.net

Although direct computational data for this compound is sparse, the established use of computational modeling for other cyclic acetates provides a clear framework for future research. Such studies would be invaluable for predicting the reactivity of this compound in various chemical environments and for designing efficient synthetic and transformational processes.

Computational Chemistry and Theoretical Studies of Cyclodecyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of cyclodecyl acetate (B1210297), providing a detailed picture of its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size of cyclodecyl acetate. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction.

In the study of this compound, DFT would be employed to perform geometry optimizations. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy, known as the equilibrium geometry. For a flexible molecule like this compound, this involves identifying numerous local minima on the potential energy surface, each representing a stable conformer. The relative energies of these conformers can then be calculated to predict their populations at a given temperature. A common approach involves using a functional like B3LYP paired with a basis set such as 6-31G(d) to achieve reliable results for organic molecules.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers (Note: This data is illustrative, as specific computational studies on this compound are not widely published. The values represent the type of data obtained from DFT calculations.)

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

| Chair-Boat-Chair | C1 | 0.00 |

| Boat-Chair-Boat | Cs | 1.25 |

| Twist-Chair-Chair | C2 | 2.10 |

| Crown | C2h | 5.80 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as "gold standard" results.

For this compound, high-accuracy ab initio calculations could be used to refine the energies of the most stable conformers previously identified by DFT. This is particularly important for systems with subtle non-covalent interactions that might be challenging for some DFT functionals to describe accurately. A single-point energy calculation using a method like CCSD(T) with an augmented basis set (e.g., aug-cc-pVTZ) on a DFT-optimized geometry would provide a highly accurate benchmark for the relative conformational energies.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: Chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By performing a Boltzmann-weighted average of the calculated shifts for all significant conformers, a theoretical NMR spectrum can be generated that accounts for the dynamic conformational equilibrium of this compound.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated by determining the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes, each with a corresponding frequency and intensity, which directly correlate to peaks in the infrared (IR) and Raman spectra. These calculated spectra are invaluable for assigning specific vibrational modes to experimentally observed bands, such as the characteristic C=O stretch of the acetate group and the complex fingerprint region associated with the cyclodecyl ring.

Conformational Analysis through Molecular Mechanics and Dynamics

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a molecule as flexible as this compound. Molecular mechanics and dynamics offer a computationally efficient alternative for this task.

Molecular mechanics (MM) methods model a molecule as a collection of atoms connected by springs, governed by a set of potential energy functions known as a force field. The energy of a given conformation is calculated based on terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The accuracy of MM calculations is entirely dependent on the quality of the force field. For this compound, a well-parameterized force field like MMFF94, OPLS, or AMBER would be chosen. The development and validation of these force fields involve parameterizing them against a large set of experimental data and high-level ab initio calculations for small, representative molecules. For a molecule containing a medium-sized ring, it is crucial that the force field accurately reproduces the torsional potentials that govern the ring's structure and the subtle balance of non-bonded interactions that determine conformational preferences.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the atomic movements over time. An MD simulation of this compound would provide a dynamic picture of its conformational behavior, showing how it transitions between different stable and metastable states.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can generate a trajectory that maps out the molecule's accessible conformational landscape. Analysis of this trajectory can reveal the relative populations of different conformers, the pathways and energy barriers for interconversion between them, and how the conformational equilibrium might be influenced by factors like temperature. This approach is particularly powerful for understanding the flexibility of the ten-membered ring and the orientational preferences of the acetate substituent.

Pseudorotation and Ring Flip Dynamics in Cyclodecyl Systems

Medium-sized rings, such as the ten-membered cyclodecane (B1584694) ring of this compound, are characterized by a high degree of conformational flexibility. nih.gov Unlike smaller, more rigid rings, they suffer from a combination of angle strain, torsional strain, and unfavorable transannular interactions (steric hindrance between atoms across the ring). nih.gov This complex interplay of forces gives rise to a multitude of low-energy conformations and dynamic interconversion processes, including ring flips and pseudorotation, which is a continuous conformational change without passing through a high-energy transition state. researchgate.netnih.gov

Computational and experimental studies on the parent cyclodecane ring have identified several key conformations. The boat-chair-boat (BCB) conformation is generally considered the most stable. acs.orgresearchgate.net However, other conformations, such as the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC), are close in energy and are thermally accessible. acs.orgresearchgate.net A study combining dynamic NMR spectroscopy and computational methods investigated the conformational behavior of cyclodecane and its substituted derivatives, including this compound. acs.org

At a low temperature of -160.0 °C, the ¹³C NMR spectrum of this compound showed a pattern of chemical shifts and intensities for the ring carbon bearing the acetate group that was very similar to that of chlorocyclodecane (B12895266). acs.org For chlorocyclodecane, a detailed analysis revealed the presence of three distinct conformations at -165.5 °C. These were assigned as an equatorial BCB conformer, an axial BCB conformer, and a TBCC conformer. acs.org Given the spectral similarities, a similar conformational distribution is inferred for this compound. The dynamic interchange between these BCB and TBCC forms, along with other low-energy structures, constitutes the complex pseudorotation and ring-flip landscape of the cyclodecyl system.

| Conformation | Substituent Position | Population (%) at -165.5 °C (for Chlorocyclodecane) | Description |

|---|---|---|---|

| BCB | Equatorial | 31.2 | Boat-Chair-Boat conformation with the substituent in a lower-energy equatorial-like position. |

| BCB | Axial | 14.9 | Boat-Chair-Boat conformation with the substituent in a higher-energy axial-like position. |

| TBCC | N/A | 53.9 | Twist-Boat-Chair-Chair conformation, found to be the most populated species for this substituted cyclodecane at this temperature. |

Reaction Pathway Delineation and Transition State Characterization

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the detailed characterization of reaction mechanisms, including the identification of intermediates and transition states.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. For a chemical reaction, the PES provides a map of all possible pathways, with valleys corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states.

Exploring the PES for a reaction involving this compound, such as its hydrolysis (solvolysis), would involve using quantum mechanical methods like Density Functional Theory (DFT) to:

Locate Reactant and Product Minima: Optimize the geometries of the this compound molecule and the final products (e.g., cyclodecanol (B74256) and acetic acid). Due to the flexibility of the ten-membered ring, this requires an extensive conformational search to ensure the global minimum energy structures are found.

Identify Intermediates: For reactions like Sₙ1 solvolysis, a key intermediate would be the cyclodecyl carbocation. Its geometry and stability would be calculated.

Find Transition States: Specialized algorithms are used to locate the transition state (the highest energy point) connecting the reactant to the intermediate or product. This involves finding a first-order saddle point on the PES.

Once a transition state structure has been located, it is crucial to verify that it correctly connects the intended reactants and products. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is defined as the minimum energy reaction pathway in mass-weighted coordinates that leads from the transition state downhill to the reactant on one side and to the product on the other. uni-muenchen.de

An IRC calculation starts at the optimized transition state geometry and proceeds in small steps along the steepest descent path in both the forward and reverse directions. youtube.comresearchgate.net By confirming that the two ends of the IRC path lead to the correct energy minima for the reactant and product, the calculated transition state is validated as being the correct one for the reaction under investigation. missouri.edu While this is a standard and powerful technique for elucidating reaction mechanisms, specific studies detailing the PES exploration and IRC following for reactions of this compound are not prevalent in the reviewed literature.

Prediction of Chirality and Optical Activity

This compound is a chiral molecule, and computational methods are highly effective in predicting its chiroptical properties, which is essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Time-Dependent Density Functional Theory (TDDFT) has become a reliable and cost-effective method for simulating these spectra from first principles. nih.govunipi.it

The prediction of the ECD or ORD spectrum for a conformationally flexible molecule like this compound is a multi-step process: nih.gov

Conformational Search: A thorough search for all low-energy conformers is performed using molecular mechanics or semi-empirical methods. This is critical as the final spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: The geometries of the most stable conformers are then re-optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional).

TDDFT Calculations: For each optimized conformer, the excitation energies and corresponding rotatory strengths (for ECD) or optical rotations at various wavelengths (for ORD) are calculated using TDDFT.

Spectral Simulation and Averaging: The calculated rotational strengths are used to simulate an ECD spectrum for each conformer, often by fitting them to Gaussian functions. These individual spectra are then averaged according to the Boltzmann population of each conformer to generate the final theoretical spectrum. acs.org

The primary application of computationally predicted ECD and ORD spectra is the assignment of absolute configuration (AC). frontiersin.orgnih.gov The procedure involves comparing the theoretical spectrum with the experimentally measured one.

The process for assigning the AC of this compound would be as follows: First, the multi-step spectral prediction described in section 5.4.1 is performed for one enantiomer (e.g., the R-enantiomer). The predicted spectrum for the other enantiomer (S) will be its mirror image. The calculated spectrum for the R-enantiomer is then compared to the experimental spectrum. If the calculated and experimental spectra match in terms of sign and shape of the Cotton effects, the absolute configuration of the sample is assigned as R. researchgate.net If they are mirror images, the configuration is assigned as S. This approach has become a standard tool in stereochemical analysis, often providing unambiguous results where other methods fail. researchgate.netresearchgate.net

| Step | Procedure | Computational Method/Tool | Purpose |

|---|---|---|---|

| 1 | Conformational Search | Molecular Mechanics (e.g., MMFF94) or Monte Carlo methods | Identify all relevant low-energy conformers of one enantiomer. |

| 2 | Geometry Optimization & Energy Calculation | DFT (e.g., B3LYP/6-31G(d)) | Obtain accurate structures and relative energies of conformers to calculate Boltzmann populations. |

| 3 | Excited State Calculation | TDDFT (e.g., CAM-B3LYP/aug-cc-pVDZ) | Calculate excitation energies and rotational strengths for each conformer. |

| 4 | Spectrum Simulation | Software packages (e.g., SpecDis) | Generate a Boltzmann-averaged ECD spectrum from the calculated data. |

| 5 | Comparison | Visual or statistical comparison | Compare the final computed spectrum with the experimental spectrum to assign the absolute configuration. |

Advanced Analytical Methodologies for Cyclodecyl Acetate in Complex Systems

High-Performance Chromatographic Separation Techniques

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The choice of a specific chromatographic method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds. Given that cyclodecyl acetate (B1210297) is an ester, it is expected to have sufficient volatility for GC analysis. The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Table 1: Illustrative GC Parameters for Cyclodecyl Acetate Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table presents typical starting parameters for the GC analysis of a large-ring ester like this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For samples where this compound is part of a mixture containing non-volatile components, or if the compound itself is thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped through it at high pressure.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this mode, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase. researchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the organic solvent (acetonitrile or methanol), would effectively elute compounds with varying polarities. gerli.com Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for non-chromophoric compounds. researchgate.networktribe.com

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or RI |

This table provides a representative set of parameters for developing an HPLC method for this compound.

Chiral Chromatography for Enantiomeric Separation and Purity

If this compound is synthesized in a chiral form, or if it is derived from a chiral precursor, it may exist as a mixture of enantiomers. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different biological activities. Therefore, the separation and quantification of individual enantiomers are crucial. Chiral chromatography is a specialized form of chromatography that can separate enantiomers. google.com

This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For esters like this compound, CSPs based on derivatized cyclodextrins or polysaccharides (cellulose or amylose) are often effective. nih.govmdpi.com The analysis can be performed using either GC or HPLC. In many cases, derivatization of the corresponding alcohol (cyclodecanol) to a diastereomeric ester with a chiral derivatizing agent can also facilitate separation on a non-chiral column. nih.gov

Table 3: Chiral Separation Approaches for this compound

| Technique | Chiral Stationary Phase (Illustrative) | Mobile Phase/Carrier Gas | Principle |

| Chiral GC | Modified β-cyclodextrin bonded to polysiloxane | Hydrogen or Helium | Differential inclusion into the chiral cavity of the cyclodextrin. nih.gov |

| Chiral HPLC | Cellulose (B213188) or amylose-based CSP | Hexane (B92381)/Isopropanol | Differential interaction with the chiral polymer grooves. clockss.org |

This table outlines potential strategies for the enantiomeric separation of chiral this compound or its precursors.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. jst.go.jp SFC combines some of the best features of both GC and LC, offering high efficiency and fast separations. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and shorter analysis times compared to HPLC. jst.go.jp

SFC is particularly well-suited for the analysis and purification of non-polar to moderately polar compounds, such as esters. chromatographyonline.com The polarity of the mobile phase can be adjusted by adding a polar organic solvent (modifier), such as methanol (B129727), to the supercritical CO2. jst.go.jp This technique is also considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. chromatographyonline.com SFC is also highly effective for chiral separations. jst.go.jp

Hyphenated Analytical Techniques

Hyphenated techniques involve coupling a separation technique with a spectroscopic detection technique, providing both separation and structural identification capabilities.

GC-MS/MS for Trace Analysis and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. For even greater sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. This is particularly useful for trace analysis of this compound in complex matrices. researchgate.net

In a typical GC-MS setup, the effluent from the GC column is directed into the ion source of the mass spectrometer. The molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library. nih.gov The molecular ion, if present, provides the molecular weight of the compound.

For trace analysis, selected ion monitoring (SIM) can be used to look for specific fragment ions of this compound, which significantly enhances sensitivity. nih.gov In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then further fragmented to produce a product ion spectrum. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and can virtually eliminate background interference, allowing for the detection and quantification of this compound at very low concentrations. researchgate.net Cold electron ionization (Cold EI) is an advanced technique that can enhance the molecular ion abundance, which is often weak in standard EI, aiding in the confirmation of the molecular weight. spectroscopyonline.com

Table 4: Illustrative GC-MS Parameters for this compound

| Parameter | Value |

| GC Column | As in Table 1 |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Mode | Full Scan (for identification), SIM or MRM (for quantification) |

| Mass Range | m/z 40-400 |

This table shows typical parameters for the identification and quantification of this compound using GC-MS.

LC-MS/MS for Non-Volatile and Thermally Labile Compounds